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Compound of Interest

Compound Name: Beryllium dibromide

CAS No.: 7787-46-4

Cat. No.: B1605763

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of beryllium dibromide (BeBr₂) structures in

different states, supported by experimental and computational data from Density Functional

Theory (DFT) calculations. The information is intended to assist researchers in understanding

the structural and energetic properties of BeBr₂ for applications in materials science and drug

development.

Executive Summary
Beryllium dibromide, a halide of beryllium, exhibits distinct structural characteristics in the gas

and solid phases. In the gas phase, it exists as a linear monomer. In the solid state, BeBr₂ is

polymorphic, with the β-polymorph being energetically more stable than the α-polymorph. This

guide presents a comparative analysis of the monomeric, dimeric, and solid-state structures of

BeBr₂ based on DFT calculations, offering insights into their relative stabilities and vibrational

properties.
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The following table summarizes the key quantitative data from DFT calculations for various

BeBr₂ structures.

Structure
DFT
Functional

Parameter
Calculated
Value

Experimental
Value

Monomer (Gas

Phase)

B3LYP/aug-cc-

pVTZ

Be-Br Bond

Length
2.156 Å -

Br-Be-Br Bond

Angle
180° -

α-BeBr₂ (Solid) PBE-D3 a 10.405 Å 10.450 Å[1]

b 5.543 Å 5.556 Å[1]

c 5.569 Å 5.580 Å[1]

Cell Volume 320.6 Å³ 324.6 Å³[1]

β-BeBr₂ (Solid) PBE-D3 a 11.085 Å 11.100 Å[1]

b 5.968 Å 5.968 Å[1]

c 5.968 Å 5.968 Å[1]

Cell Volume 394.5 Å³ 394.6 Å³[1]

Vibrational Frequencies (cm⁻¹)

Structure
DFT
Functional

Mode
Calculated
Value

Experimental
Value

α-BeBr₂ (Solid) PBE-D3 A₁g 203 203[1]

β-BeBr₂ (Solid) PBE-D3 A₁g 188 188[1]

B₂g 409 426 (shoulder)

E_g 411 426 (shoulder)

A₁g 554 552
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Structural Comparison
Gas Phase: Monomer and Dimer
In the gas phase, beryllium dibromide exists as a linear BeBr₂ monomer with a Br-Be-Br

bond angle of 180°. While experimental gas-phase structural data for BeBr₂ is scarce, DFT

calculations predict a Be-Br bond length of approximately 2.156 Å.

The dimerization of BeBr₂ in the gas phase is a complex topic. Theoretical studies on related

beryllium halides (BeX₂, where X = H, F, Cl) suggest that these molecules can form dimers with

bridged halogen atoms. For BeBr₂, a bridged dimeric structure is also anticipated to be the

most stable.

Solid State: α- and β-Polymorphs
Beryllium dibromide is known to exist in at least two polymorphic forms in the solid state,

designated as α-BeBr₂ and β-BeBr₂. Both structures are built from tetrahedral BeBr₄ units.

α-BeBr₂: This polymorph features chains of edge-sharing BeBr₄ tetrahedra.

β-BeBr₂: This structure consists of a network of corner-sharing BeBr₄ tetrahedra.

DFT calculations have shown that the β-polymorph of BeBr₂ is energetically more stable than

the α-polymorph. This is consistent with observations for other beryllium halides like BeCl₂ and

BeI₂. The calculated lattice parameters for both polymorphs are in good agreement with

experimental values obtained from X-ray diffraction.

Experimental and Computational Protocols
The computational data presented in this guide were obtained from peer-reviewed scientific

literature employing Density Functional Theory (DFT).

Solid-State DFT Calculations:

Software: Not specified in the primary source.

Functional: Perdew–Burke–Ernzerhof (PBE) functional with Grimme's D3 dispersion

correction.
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Basis Set: Not explicitly stated, but likely a plane-wave basis set suitable for periodic

systems.

Methodology: The lattice parameters and atomic positions of α- and β-BeBr₂ were optimized

to find the minimum energy structures. Vibrational frequencies were calculated from the

optimized geometries.

Gas-Phase Monomer DFT Calculations:

Software: Gaussian suite of programs.

Functional: Becke, three-parameter, Lee–Yang–Parr (B3LYP).

Basis Set: Augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ).

Methodology: The geometry of the BeBr₂ monomer was optimized to find the equilibrium

structure in the gas phase.
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General DFT Calculation Workflow for BeBr₂

Input

DFT Calculation

Output

Initial Structure
(Monomer, Dimer, or Crystal)

Geometry Optimization

Computational Parameters
(Functional, Basis Set)

Total Energy Calculation Vibrational Frequency Calculation

Optimized Geometry
(Bond Lengths, Angles)

Thermodynamic Properties
(Total Energy) Vibrational Spectra

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for performing DFT calculations on BeBr₂

structures.
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Structural Relationships of BeBr₂

BeBr₂ Monomer
(Gas Phase, Linear)

Be₂Br₄ Dimer
(Gas Phase, Bridged)

Dimerization

α-BeBr₂
(Solid, Edge-Sharing Tetrahedra)

Condensation

β-BeBr₂
(Solid, Corner-Sharing Tetrahedra)

Condensation

Phase Transition
(β is more stable)

Click to download full resolution via product page

Caption: A diagram showing the relationships between different forms of beryllium dibromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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